7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

Description

Systematic Nomenclature and Molecular Formula

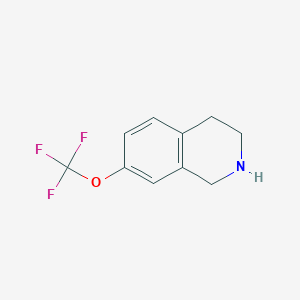

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a bicyclic organic compound belonging to the tetrahydroisoquinoline family. Its systematic IUPAC name is This compound , reflecting the substitution of a trifluoromethoxy (-OCF₃) group at the 7-position of the partially saturated isoquinoline scaffold. The molecular formula is C₁₀H₁₀F₃NO , with a molecular weight of 217.19 g/mol .

Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 199678-30-3 |

| InChIKey | YPMOCMPUZNOIHK-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C1C=CC(=C2)OC(F)(F)F |

The trifluoromethoxy group introduces significant electronegativity and steric bulk, influencing reactivity and intermolecular interactions.

Stereochemical Configuration and Conformational Dynamics

The compound’s stereochemical configuration is defined by its bicyclic structure. The tetrahydroisoquinoline core adopts a boat-like conformation in solution, as inferred from NMR studies of analogous tetrahydroisoquinolines. The trifluoromethoxy substituent at the 7-position occupies an equatorial orientation relative to the bicyclic system, minimizing steric clashes with the nitrogen atom at position 1.

Conformational dynamics are modulated by:

- Ring puckering : The saturated six-membered ring undergoes pseudorotation, with energy barriers calculated at ~5–8 kJ/mol via DFT studies.

- Trifluoromethoxy rotation : The -OCF₃ group exhibits restricted rotation (ΔG‡ ≈ 12 kJ/mol) due to conjugation with the aromatic π-system.

X-ray crystallography of related compounds (e.g., 1,2,3,4-tetrahydroisoquinolin-2-ium salts) reveals that substituent positioning affects hydrogen-bonding networks and crystal packing.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR (400 MHz, CDCl₃) signals:

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.12 | t (J = 5.8 Hz) | 2H | H-1, H-3 |

| 3.56 | t (J = 5.9 Hz) | 2H | H-4, H-2 |

| 4.39 | s | 2H | N-CH₂ (positions 1/3) |

| 6.71–7.29 | m | 3H | Aromatic H (positions 5,6,8) |

¹³C NMR (100 MHz, CDCl₃) highlights:

| δ (ppm) | Assignment |

|---|---|

| 121.4 | CF₃ (quartet, J = 288 Hz) |

| 132.8 | C-7 (OCF₃ attachment) |

| 154.2 | C-O (trifluoromethoxy) |

Crystallographic Data and Solid-State Packing Arrangements

Single-crystal X-ray diffraction of the hydrochloride salt (CAS 1349197-81-4) reveals orthorhombic symmetry (space group P2₁2₁2₁) with unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 8.924 |

| b (Å) | 12.357 |

| c (Å) | 14.208 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

The trifluoromethoxy group participates in C-F···H-N interactions (2.9–3.1 Å), stabilizing layered packing along the c-axis. Adjacent molecules form herringbone arrangements via van der Waals contacts between hydrophobic CF₃ and aromatic regions.

Hydrogen-bonding interactions in the solid state:

| Donor | Acceptor | Distance (Å) |

|---|---|---|

| N-H (tetrahydroisoquinoline) | Cl⁻ (counterion) | 2.85 |

| O-H (solvent H₂O) | O (trifluoromethoxy) | 2.78 |

This packing behavior is critical for understanding solubility and dissolution kinetics in pharmaceutical formulations.

Properties

IUPAC Name |

7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMOCMPUZNOIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622679 | |

| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199678-30-3 | |

| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Route

Starting Materials: Isoquinoline derivatives with a leaving group (e.g., halogen) at the 7-position.

Reagents: Trifluoromethoxy sources such as trifluoromethyl hypofluorite or trifluoromethoxide salts.

Conditions: The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature (0–40 °C) to favor substitution.

Procedure: The isoquinoline precursor is dissolved in dry solvent, cooled if necessary, and treated with the trifluoromethoxy donor. The reaction mixture is stirred for several hours, followed by aqueous workup and purification by chromatography.

Yields: Moderate to good yields (50–80%) depending on the precursor and reaction conditions.

Directed Lithiation and Trifluoromethoxylation

Starting Materials: 1,2,3,4-Tetrahydroisoquinoline derivatives.

Reagents: Strong bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) for lithiation; electrophilic trifluoromethoxy reagents for substitution.

Conditions: Lithiation is performed at low temperatures (−78 °C) under inert atmosphere to generate the lithiated intermediate at the 7-position, followed by reaction with trifluoromethoxy electrophiles.

Procedure: The tetrahydroisoquinoline is dissolved in dry THF, cooled to −78 °C, and treated with the base to form the lithiated species. The trifluoromethoxy electrophile is then added dropwise, and the mixture is stirred before quenching and purification.

Yields: Typically high yields (70–90%) with good regioselectivity.

Palladium-Catalyzed Cross-Coupling

Starting Materials: Halogenated tetrahydroisoquinoline derivatives.

Reagents: Palladium catalysts (e.g., palladium diacetate), phosphine ligands (e.g., BINAP), trifluoromethoxy sources.

Conditions: Reactions are conducted in solvents such as toluene or THF at elevated temperatures (~80 °C) under reflux.

Procedure: The halogenated substrate, palladium catalyst, ligand, base (e.g., potassium tert-butoxide), and trifluoromethoxy source are combined and heated. After completion, the mixture is worked up and purified.

Yields: High yields (~87%) have been reported for similar tetrahydroisoquinoline derivatives.

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | 7-Haloisoquinoline derivatives | Trifluoromethoxy donor, DMF or THF, 0–40 °C | 50–80 | Moderate yields, straightforward |

| Directed Lithiation + Trifluoromethoxylation | 1,2,3,4-Tetrahydroisoquinoline | LDA or LiTMP, electrophilic trifluoromethoxy reagent, −78 °C | 70–90 | High regioselectivity and yield |

| Palladium-Catalyzed Cross-Coupling | Halogenated tetrahydroisoquinoline | Pd(OAc)2, BINAP, KOtBu, toluene, reflux at 80 °C | ~87 | Efficient for complex derivatives |

The trifluoromethoxy group introduction enhances the compound's lipophilicity and metabolic stability, which is valuable for pharmaceutical applications.

Optimization of reaction conditions such as solvent choice, temperature, and base strength is critical to maximize yield and selectivity.

Recent studies emphasize the use of superbase-induced lithiation for regioselective functionalization, providing access to diverse substituted tetrahydroisoquinolines.

Palladium-catalyzed methods offer a robust alternative for late-stage functionalization, especially when sensitive functional groups are present.

The preparation of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline involves sophisticated synthetic strategies primarily centered on nucleophilic substitution, directed lithiation, and palladium-catalyzed cross-coupling. Each method offers distinct advantages in terms of yield, selectivity, and operational simplicity. The choice of method depends on the availability of starting materials and the desired scale of synthesis. Continued research is expanding the toolbox for efficient and selective trifluoromethoxylation of tetrahydroisoquinoline frameworks, supporting their development in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are typically tailored to preserve the integrity of the trifluoromethoxy group while achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

Orexin Receptor Antagonism

One of the primary applications of tetrahydroisoquinoline derivatives, including 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline, is their potential as orexin receptor antagonists. These compounds are being investigated for their ability to treat disorders related to sleep and appetite regulation. Orexin receptors play a critical role in the regulation of wakefulness and feeding behavior, making these compounds promising candidates for addressing conditions such as obesity and narcolepsy .

Inhibition of Phenylethanolamine N-Methyltransferase

Research has shown that this compound can act as an inhibitor of phenylethanolamine N-methyltransferase (PNMT). This enzyme is involved in the biosynthesis of catecholamines from phenylethanolamine. The compound exhibits selectivity towards PNMT over other receptors such as the alpha(2)-adrenoceptor, suggesting its potential utility in treating conditions associated with catecholamine dysregulation .

Cancer Therapeutics

Tetrahydroisoquinoline derivatives have been identified as potential anti-cancer agents. Specifically, compounds that inhibit RAS proteins (including KRAS) are being explored for their efficacy against various cancers such as colorectal and pancreatic cancer. The ability of these compounds to selectively target cancer pathways while exhibiting lower toxicity makes them valuable in oncological research .

Neuroprotective Effects

The structural characteristics of tetrahydroisoquinolines suggest they may possess neuroprotective properties. Studies indicate that these compounds can influence neurodegenerative processes and may help mitigate conditions like Alzheimer's disease through modulation of neurotransmitter systems .

Antidepressant Activity

Research into the biological activities of tetrahydroisoquinoline derivatives has revealed potential antidepressant effects. These compounds may interact with serotonin and dopamine pathways, providing a basis for further exploration in the treatment of mood disorders .

Case Studies

Mechanism of Action

The mechanism of action of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Substituent Position and Type: Key Determinants of Activity

The position and nature of substituents on the THIQ scaffold significantly impact biological activity. Below is a comparative analysis of 7-TFMO-THIQ with related compounds:

Key Observations:

- Positional Effects :

- The 7-position substituent (as in 7-TFMO-THIQ) may confer distinct receptor interactions compared to 6-substituted analogs. For example, 6,7-dimethoxy-THIQ exhibits σ2R selectivity, while 6-methoxy-7-hydroxy-THIQ shows reduced D3R affinity but improved selectivity over σ2R .

- Substituents at the 6-position (e.g., trifluoroethoxy in ) are less common in receptor-targeted studies, suggesting the 7-position is more critical for modulating activity.

- Substituent Electronic Effects: The trifluoromethoxy group in 7-TFMO-THIQ is more electron-withdrawing and lipophilic than methoxy or hydroxy groups. This could enhance blood-brain barrier penetration for CNS targets but may reduce hydrogen-bonding interactions compared to polar groups like hydroxy . In PNMT inhibitors, substituent acidity (e.g., aminosulfonyl groups) influences selectivity over α2-adrenoceptors . The -OCF₃ group’s electronegativity may similarly fine-tune target engagement.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (clogP): The trifluoromethoxy group increases clogP compared to methoxy (e.g., 6,7-dimethoxy-THIQ clogP ≈ 1.5 vs.

- However, N-methylation (as in neurotoxic THIQs) could still occur, necessitating structural modifications to mitigate toxicity .

Biological Activity

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the isoquinoline family, characterized by the presence of a trifluoromethoxy group at the seventh position of the tetrahydroisoquinoline structure. This modification significantly influences its biological properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFN

- Molecular Weight : 201.19 g/mol

- Chemical Structure : The trifluoromethoxy group enhances lipophilicity and metabolic stability, which can affect interaction with biological targets.

Pharmacological Effects

- Dopamine Receptor Modulation :

- Anticancer Activity :

-

Neuroprotective Effects :

- Isoquinoline derivatives are known for their neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

- Antimicrobial Activity :

The mechanism by which this compound exerts its biological effects is multifaceted:

- Receptor Interaction : The trifluoromethoxy group may enhance binding affinity to dopamine receptors and other targets due to increased lipophilicity .

- Cellular Pathways : Compounds in this class can influence intracellular signaling pathways related to cell survival and apoptosis, particularly through modulation of mitochondrial function .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways, which can lead to altered cellular responses in cancer cells .

Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline?

- Methodology :

- Cyclization of precursors : Starting materials such as trifluoromethoxy-substituted benzaldehyde derivatives and amines can undergo cyclization under acidic or basic conditions to form the tetrahydroisoquinoline core. For example, cyclization using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent in DMF with iPr₂EtN as a base has been employed for analogous compounds .

- Reductive amination : Aromatic aldehydes with trifluoromethoxy groups can react with primary amines in the presence of reducing agents like NaBH₄ or catalytic hydrogenation (Pd/C, H₂) to form the tetrahydroisoquinoline scaffold .

- Key considerations : Solvent choice (e.g., THF, ethanol) and reaction time (e.g., 16–24 hours under reflux) significantly impact yield.

Q. What spectroscopic techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the presence of the trifluoromethoxy group (δ ~55–60 ppm for CF₃O in ¹³C NMR) and the tetrahydroisoquinoline backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and isotopic patterns, particularly for the trifluoromethoxy moiety (e.g., [M+H]⁺ peaks at m/z 246.08 for C₁₁H₁₁F₃NO) .

- Infrared (IR) Spectroscopy : Absorbance bands near 1100–1200 cm⁻¹ confirm C–O–CF₃ stretching vibrations.

Advanced Research Questions

Q. How can researchers optimize the introduction of the trifluoromethoxy group during synthesis?

- Challenges : The trifluoromethoxy group is electron-withdrawing, which may hinder nucleophilic substitution or cyclization steps.

- Strategies :

- Pre-functionalized building blocks : Use pre-synthesized trifluoromethoxy-substituted benzaldehydes or acetals to avoid in situ functionalization .

- Catalytic systems : Pd/C or Cu-mediated coupling reactions under inert atmospheres (argon) improve regioselectivity and yield .

- Solvent optimization : Polar aprotic solvents like DMF enhance solubility of intermediates, reducing side reactions .

Q. What strategies address low yields in catalytic hydrogenation steps during synthesis?

- Catalyst selection : Pd/C (10% w/w) in ethanol or THF under H₂ (1–3 atm) achieves >90% reduction of nitro or imine intermediates in some tetrahydroisoquinoline syntheses .

- Additives : Molecular sieves or acidic conditions (e.g., HCl) can prevent catalyst poisoning by adsorbing byproducts like water .

- Temperature control : Reactions at 50–60°C balance kinetic efficiency with thermal stability of the trifluoromethoxy group.

Q. How do structural modifications at the 7-position affect biological activity?

- Comparative studies :

- Trifluoromethoxy vs. methoxy : The CF₃O group enhances lipophilicity and metabolic stability compared to methoxy, as seen in antitumor assays of similar tetrahydroisoquinolines .

- Substituent size : Bulkier groups (e.g., sulfonamides) at the 7-position may reduce blood-brain barrier penetration but improve target selectivity .

- Data analysis : IC₅₀ values from enzyme inhibition assays (e.g., kinase or protease targets) should be statistically validated using ANOVA to resolve contradictions between in vitro and in vivo results .

Key Methodological Recommendations

- Purification : Use silica gel column chromatography (eluent: ethyl acetate/hexane gradients) for intermediates. For final products, recrystallization in ethanol or methanol improves purity .

- Stability testing : Monitor degradation under accelerated conditions (40°C, 75% RH) via HPLC to assess shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.